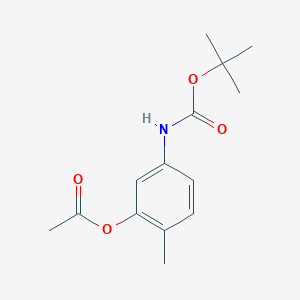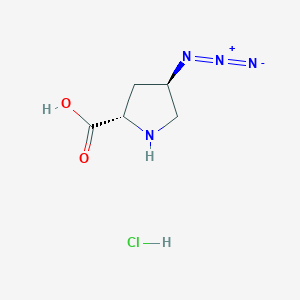
(5-(1-Aminoethyl)indolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-(1-Aminoethyl)indolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is a chemical compound with the CAS Number: 2166617-06-5 . It has a molecular weight of 274.36 and its IUPAC name is this compound . The compound is typically in the form of a yellow to brown solid .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.36 . It is typically found in a yellow to brown solid form . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Mécanisme D'action
The mechanism of action of AETP is not well understood. However, it is thought to interact with enzymes in the cytochrome P450 family, resulting in the inhibition of their activity. AETP has also been shown to inhibit the activity of the enzymes acetylcholinesterase, monoamine oxidase, and cytochrome P450 2C19.
Biochemical and Physiological Effects
AETP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzymes cytochrome P450 2D6, cytochrome P450 2C9, acetylcholinesterase, monoamine oxidase, and cytochrome P450 2C19. AETP has also been shown to have an inhibitory effect on the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. Additionally, AETP has been shown to have an inhibitory effect on the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA. Finally, AETP has been shown to inhibit the activity of the enzyme glycogen phosphorylase, which is involved in the breakdown of glycogen.
Avantages Et Limitations Des Expériences En Laboratoire
AETP has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and a high boiling point. Additionally, AETP is soluble in a variety of organic solvents, making it easy to work with in laboratory experiments. AETP is also relatively inexpensive, making it an economical choice for laboratory experiments.
However, AETP also has several limitations for use in laboratory experiments. It is a very potent inhibitor of enzymes, making it difficult to work with in some experiments. Additionally, AETP is a relatively small molecule, making it difficult to detect and quantify in some experiments. Finally, AETP is not widely available, making it difficult to obtain in some areas.
Orientations Futures
There are a variety of potential future directions for the use of AETP in scientific research. AETP could be used to study the effects of enzyme inhibition on the metabolism of drugs and other xenobiotics. Additionally, AETP could be used to study the effects of enzyme inhibition on the synthesis of nucleotides and DNA. AETP could also be used to study the effects of enzyme inhibition on the breakdown of glycogen. Finally, AETP could be used to study the effects of enzyme inhibition on the metabolism of neurotransmitters.
Méthodes De Synthèse
AETP is synthesized through a four-step process that involves the reaction of an amine and an aldehyde, followed by a condensation reaction. The first step involves the reaction of an aniline derivative and an aldehyde in the presence of a base, such as sodium hydroxide. This reaction results in the formation of an indolin-1-yl ketone. The second step involves the condensation of the indolin-1-yl ketone with a tetrahydro-2H-pyran-4-yl alcohol in the presence of a base, such as sodium hydroxide. This reaction results in the formation of AETP. The third step involves the purification of the AETP, which can be accomplished through a variety of methods, such as recrystallization or column chromatography. The final step involves the characterization of the AETP, which can be done through a variety of spectroscopic techniques, such as ultraviolet-visible spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Applications De Recherche Scientifique
AETP has been used in a variety of scientific research fields. It has been used as an inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs and other xenobiotics. AETP has also been used as a substrate for the enzyme cytochrome P450 2C9, which is involved in the metabolism of a variety of drugs and other xenobiotics. Additionally, AETP has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. AETP has also been used as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters, such as serotonin and dopamine. Finally, AETP has been used as an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of a variety of drugs and other xenobiotics.
Safety and Hazards
Propriétés
IUPAC Name |
[5-(1-aminoethyl)-2,3-dihydroindol-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(17)13-2-3-15-14(10-13)4-7-18(15)16(19)12-5-8-20-9-6-12/h2-3,10-12H,4-9,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDKDYFFDHASOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride](/img/structure/B6302720.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302725.png)
![t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302730.png)

![Ethyl 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6302762.png)


![[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B6302779.png)




